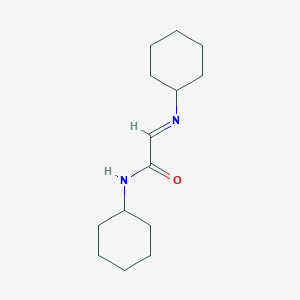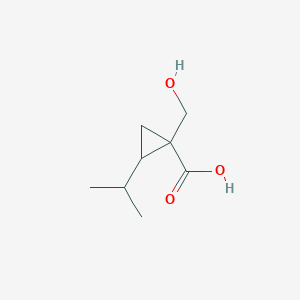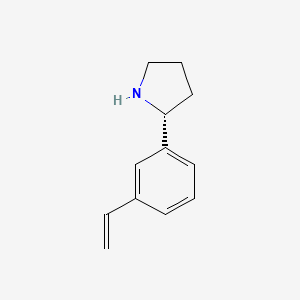
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features a cyclopropyl group attached to a methanol moiety, with an azetidin-1-ylsulfonyl substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol typically involves multi-step organic reactions. One common approach is to start with cyclopropylmethanol as the core structure and introduce the azetidin-1-ylsulfonyl group through a series of substitution and addition reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The azetidin-1-ylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol has found applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(Pyrrolidin-1-ylsulfonyl)cyclopropyl)methanol
- (1-(Morpholin-1-ylsulfonyl)cyclopropyl)methanol
- (1-(Piperidin-1-ylsulfonyl)cyclopropyl)methanol
Uniqueness
Compared to these similar compounds, (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C7H13NO3S |
|---|---|
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
[1-(azetidin-1-ylsulfonyl)cyclopropyl]methanol |
InChI |
InChI=1S/C7H13NO3S/c9-6-7(2-3-7)12(10,11)8-4-1-5-8/h9H,1-6H2 |
Clave InChI |
JWFVXFIKLNQVNN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)S(=O)(=O)C2(CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


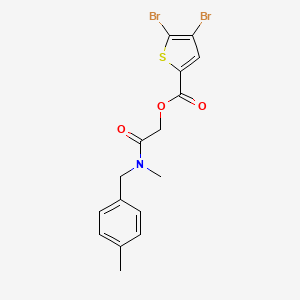
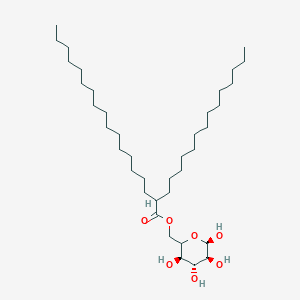
![Benzo[g]cinnoline](/img/structure/B12974435.png)
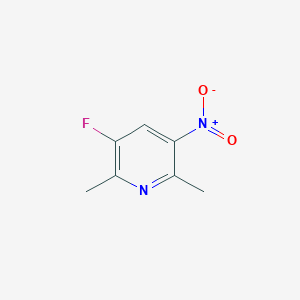
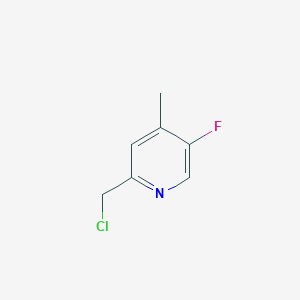
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)

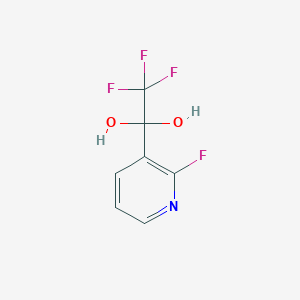
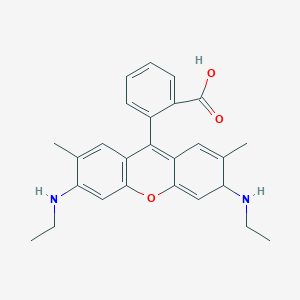
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)
